Cas no 305357-79-3 (Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-)
305357-79-3 structure
Product Name:Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-
Numero CAS:305357-79-3
MF:C14H13N3
MW:223.273122549057
CID:322766
PubChem ID:784818
Update Time:2025-05-20
Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-
- 3-(5-METHYL-1H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE
- AC1LFW6E
- BB_SC-8183
- CTK1C6462
- CTK6C0455
- HMS2345M04
- MolPort-001-512-932
- MolPort-005-970-508
- MLS000121525
- SR-01000318487-1
- 3-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline
- 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)aniline
- BB 0244631
- QMAYVPKZQSUHGI-UHFFFAOYSA-N
- Benzenamine, 3-(5-methyl-1H-1,3-benzimidazol-2-yl)-
- 3-(5-METHYL-1 H-BENZOIMIDAZOL-2-YL)-PHENYLAMINE
- AKOS005831856
- 305357-79-3
- SMR000118956
- 3-(5-methyl-1h-benzoimidazol-2-yl)phenylamine
- 3-(6-methyl-1H-benzimidazol-2-yl)aniline
- [3-(6-methyl-1H-benzimidazol-2-yl)phenyl]amine
- CHEMBL1527186
- AKOS000108041
- 3-(5-Methyl-1H-benzoimidazol-2-yl)-phenyla mine
- BDBM48203
- SR-01000318487
- cid_784818
- DTXSID50354848
- CS-0365701
-
- MDL: MFCD01144387
- Inchi: 1S/C14H13N3/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3,(H,16,17)
- Chiave InChI: QMAYVPKZQSUHGI-UHFFFAOYSA-N
- Sorrisi: N1C(C2C=CC=C(C=2)N)=NC2C=CC(C)=CC1=2
Proprietà calcolate
- Massa esatta: 223.11109
- Massa monoisotopica: 223.110947427g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 268
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 54.7Ų
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 489.8±47.0 °C at 760 mmHg
- Punto di infiammabilità: 281.9±16.5 °C
- PSA: 54.7
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030079-250mg |
3-(5-Methyl-1 H -benzoimidazol-2-yl)-phenylamine |
305357-79-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 030079-1g |
3-(5-Methyl-1 H -benzoimidazol-2-yl)-phenylamine |
305357-79-3 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 030079-2g |
3-(5-Methyl-1 H -benzoimidazol-2-yl)-phenylamine |
305357-79-3 | 2g |
£598.00 | 2022-03-01 | ||
| Chemenu | CM516627-1g |
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline |
305357-79-3 | 97% | 1g |
$234 | 2023-02-02 | |
| Chemenu | CM516627-5g |
3-(5-Methyl-1H-benzo[d]imidazol-2-yl)aniline |
305357-79-3 | 97% | 5g |
$694 | 2023-02-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436371-100mg |
3-(6-Methyl-1H-benzo[d]imidazol-2-yl)aniline |
305357-79-3 | 97% | 100mg |
¥1008.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436371-250mg |
3-(6-Methyl-1H-benzo[d]imidazol-2-yl)aniline |
305357-79-3 | 97% | 250mg |
¥1680.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436371-1g |
3-(6-Methyl-1H-benzo[d]imidazol-2-yl)aniline |
305357-79-3 | 97% | 1g |
¥2880.00 | 2024-08-02 |
Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)- Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
305357-79-3 (Benzenamine, 3-(6-methyl-1H-benzimidazol-2-yl)-) Prodotti correlati
- 1767-25-5(2-phenyl-1H-benzimidazol-5-amine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso